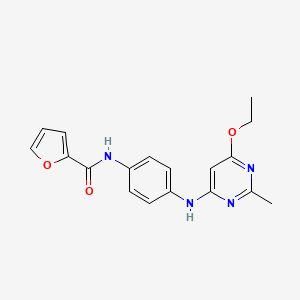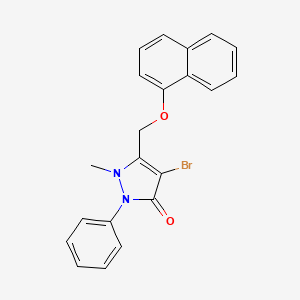
4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one, also known as 4-Br-MNP, is a small molecule that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. 4-Br-MNP is a pyrazoline derivative, which is a type of heterocyclic compound containing a five-membered ring of atoms with two nitrogen and three carbon atoms. It has a molecular weight of 303.22 g/mol and a melting point of 214-216°C.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Inflammatory Applications
Several studies highlight the antimicrobial and anti-inflammatory potential of compounds structurally related to 4-Bromo-2-methyl-3-(naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one. For instance, pyrazoline derivatives have been shown to possess significant antimicrobial properties, with certain compounds exhibiting promising effects against Gram-positive and Gram-negative bacteria and fungi. This antimicrobial activity is attributed to the structural features of the pyrazoline ring and its substituents, which may interact with bacterial enzymes or DNA (Pundeer et al., 2013). Additionally, pyrazoline derivatives have demonstrated anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases (Crawley et al., 1992).
Antiproliferative and Antioxidant Activities
Research has also explored the antiproliferative activities of pyrazoline derivatives, indicating their potential in cancer therapy. Certain derivatives have shown notable inhibitory effects on cancer cell lines, suggesting a promising avenue for the development of new anticancer agents (Mansour et al., 2020). Moreover, the antioxidant properties of these compounds are of interest, providing a basis for further investigation into their therapeutic applications (Gaffer et al., 2017).
Material Science Applications
In material science, pyrazoline derivatives are investigated for their photophysical properties, such as in the development of OLEDs and fluorescent chemosensors. For instance, certain derivatives have been used as emitting materials in OLEDs, demonstrating the influence of substituents on electroluminescence, turn-on voltage, and quantum efficiency (T. and et al., 2001). Additionally, pyrazoline-based heterocyclic dyes have been evaluated as fluorescent labels for biomolecules, offering a novel approach for the detection and quantification of amino groups in biological samples (Varghese et al., 2016).
Propiedades
IUPAC Name |
4-bromo-1-methyl-5-(naphthalen-1-yloxymethyl)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-23-18(20(22)21(25)24(23)16-10-3-2-4-11-16)14-26-19-13-7-9-15-8-5-6-12-17(15)19/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITOGZLCOSUSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2841950.png)
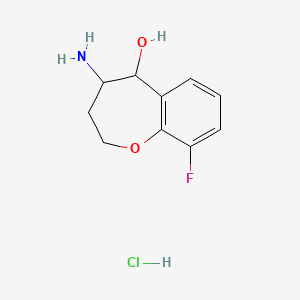

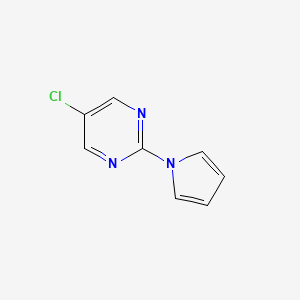
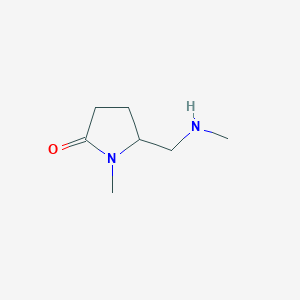
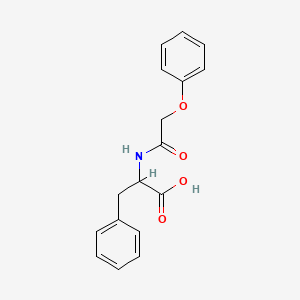
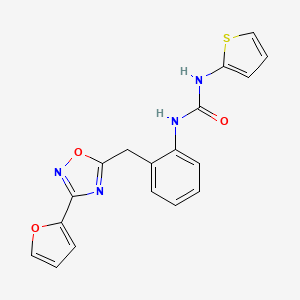
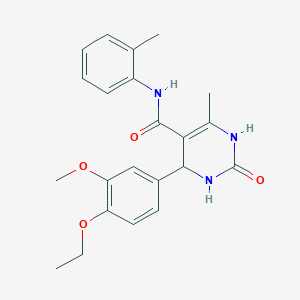
![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)


